Tert-butyl 2-(2-chlorophenoxy)acetate
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Overview
Description
Tert-butyl 2-(2-chlorophenoxy)acetate: is an organic compound with the molecular formula C12H15ClO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group and a chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-chlorophenoxy)acetate typically involves the esterification of 2-(2-chlorophenoxy)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chlorophenoxy)acetic acid and tert-butyl alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products:
Hydrolysis: 2-(2-chlorophenoxy)acetic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-chlorophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorophenoxy derivatives on cellular processes
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ester bond can be hydrolyzed to release the active chlorophenoxy moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Tert-butyl bromoacetate: Similar in structure but contains a bromine atom instead of a chlorine atom.
Tert-butyl chloroacetate: Contains a chloroacetate group instead of a chlorophenoxy group.
Tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate: Contains both bromine and chlorine atoms in the phenoxy group.
Uniqueness: Tert-butyl 2-(2-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which imparts specific reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChI Key |
FKVTYGQSLLDTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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